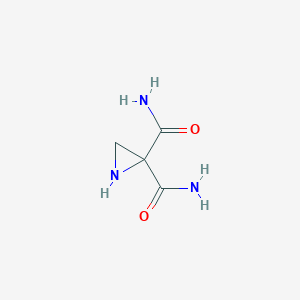
2-Methylalanyl-L-histidyl-L-prolinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methylalanyl-L-histidyl-L-prolinamide is a synthetic peptide compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is composed of three amino acids: 2-methylalanine, L-histidine, and L-proline, linked together by peptide bonds. Its structure and properties make it a subject of study in medicinal chemistry, biochemistry, and pharmacology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylalanyl-L-histidyl-L-prolinamide typically involves the stepwise coupling of the amino acids. The process begins with the protection of the amino groups to prevent unwanted side reactions. Common protecting groups include Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethoxycarbonyl). The protected amino acids are then activated using coupling reagents such as HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) or DCC (dicyclohexylcarbodiimide) to form peptide bonds under mild conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated peptide synthesizers. The use of high-performance liquid chromatography (HPLC) ensures the separation and purification of the desired peptide from by-products and unreacted starting materials .
Análisis De Reacciones Químicas
Types of Reactions
2-Methylalanyl-L-histidyl-L-prolinamide can undergo various chemical reactions, including:
Oxidation: The histidine residue can be oxidized to form histidinesulfoxide or histidinesulfone.
Reduction: Reduction reactions can target disulfide bonds if present in the peptide chain.
Substitution: Nucleophilic substitution reactions can occur at the amino or carboxyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) under neutral to slightly basic conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine (TEA).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the histidine residue can yield histidinesulfoxide, while reduction of disulfide bonds results in free thiol groups .
Aplicaciones Científicas De Investigación
2-Methylalanyl-L-histidyl-L-prolinamide has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study peptide bond formation and stability.
Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.
Medicine: Explored for its potential therapeutic effects, particularly in modulating immune responses and as a drug delivery vehicle.
Industry: Utilized in the development of peptide-based materials and as a catalyst in asymmetric synthesis
Mecanismo De Acción
The mechanism of action of 2-Methylalanyl-L-histidyl-L-prolinamide involves its interaction with specific molecular targets. The histidine residue can coordinate with metal ions, influencing enzymatic activity and protein folding. The proline residue introduces conformational constraints, affecting the overall structure and function of the peptide. These interactions can modulate signaling pathways and cellular responses .
Comparación Con Compuestos Similares
Similar Compounds
Semaglutide: A glucagon-like peptide-1 receptor agonist used for the treatment of type 2 diabetes.
Ipamorelin: A growth hormone secretagogue receptor agonist investigated for gastrointestinal motility disorders.
Uniqueness
2-Methylalanyl-L-histidyl-L-prolinamide is unique due to its specific amino acid sequence and the presence of 2-methylalanine, which imparts distinct steric and electronic properties. This uniqueness makes it a valuable tool for studying peptide interactions and developing novel therapeutic agents .
Propiedades
Número CAS |
83286-10-6 |
|---|---|
Fórmula molecular |
C15H24N6O3 |
Peso molecular |
336.39 g/mol |
Nombre IUPAC |
(2S)-1-[(2S)-2-[(2-amino-2-methylpropanoyl)amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C15H24N6O3/c1-15(2,17)14(24)20-10(6-9-7-18-8-19-9)13(23)21-5-3-4-11(21)12(16)22/h7-8,10-11H,3-6,17H2,1-2H3,(H2,16,22)(H,18,19)(H,20,24)/t10-,11-/m0/s1 |
Clave InChI |
WPFHGEITNXUYMB-QWRGUYRKSA-N |
SMILES isomérico |
CC(C)(C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N)N |
SMILES canónico |
CC(C)(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


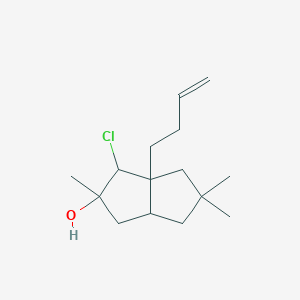
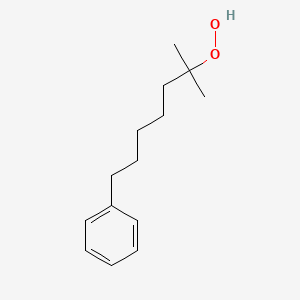
![3-Methyl-1,2-diphenylbicyclo[4.1.0]hept-2-ene](/img/structure/B14423170.png)
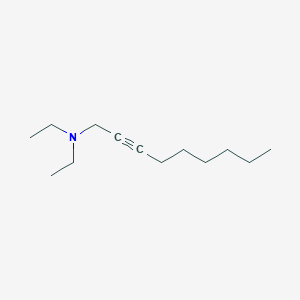
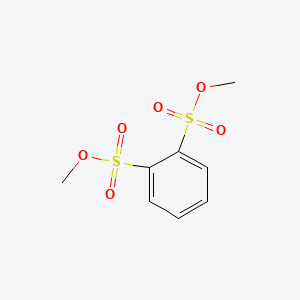
![1-Azabicyclo[4.4.4]tetradec-5-ene](/img/structure/B14423204.png)
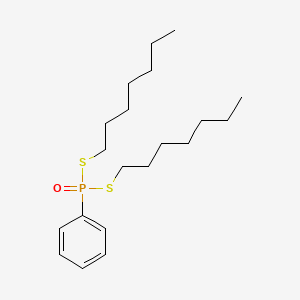
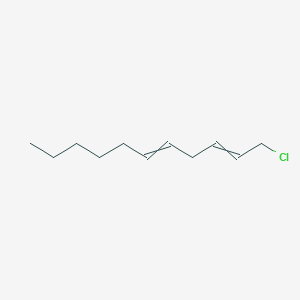
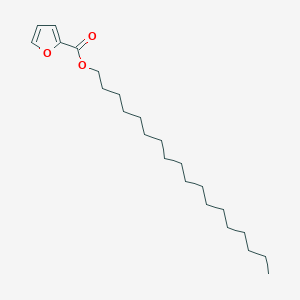
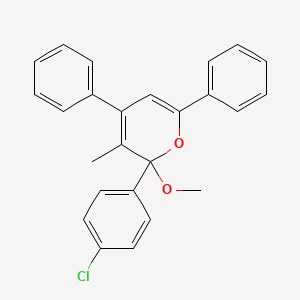
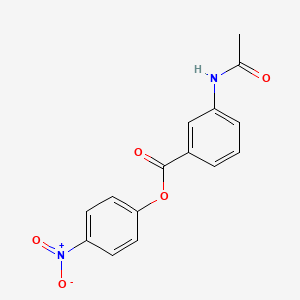
![Diphenyl [(2-methoxyphenyl)(4-nitroanilino)methyl]phosphonate](/img/structure/B14423229.png)

